molecular formula C11H15FO B8002527 1-(3-Fluoro-4-methylphenyl)-2-butanol

1-(3-Fluoro-4-methylphenyl)-2-butanol

Cat. No.: B8002527
M. Wt: 182.23 g/mol
InChI Key: FVXSXKWAUGJQDL-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-2-butanol is a secondary alcohol featuring a fluorinated aromatic ring (3-fluoro-4-methylphenyl) attached to the second carbon of a butanol chain. The fluorine atom and methyl group on the aromatic ring may enhance metabolic stability and modulate electronic effects, while the hydroxyl group enables hydrogen bonding and derivatization .

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-3-10(13)6-9-5-4-8(2)11(12)7-9/h4-5,7,10,13H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXSXKWAUGJQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)C)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-2-butanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere

Comparison with Similar Compounds

2-Butanol (Simple Alcohol)

  • Structure: Lacks the aromatic substituent, with a hydroxyl group on the second carbon of a straight-chain butanol.
  • Key Differences: Biological Activity: 2-butanol weakly inhibits mTOR multimerization compared to 1-butanol, suggesting hydroxyl position critically affects interactions with lipid signaling pathways . Applications: Found in food volatiles (e.g., pork loin), indicating roles in flavor chemistry .
  • Inference for Target Compound: The aromatic substituent in 1-(3-Fluoro-4-methylphenyl)-2-butanol likely reduces volatility and enhances target specificity compared to 2-butanol.

Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

  • Structure: A triazole-containing 2-butanol derivative with a biphenylyloxy group.
  • Key Differences :
    • Functionality : The triazole ring and biphenylyloxy group confer antifungal properties, as seen in agricultural fungicides .
    • Steric Effects : Bulky substituents may hinder membrane penetration compared to the smaller 3-fluoro-4-methylphenyl group in the target compound.
  • Inference: The fluorine and methyl groups in this compound could improve lipid solubility and bioavailability relative to Bitertanol.

4-Phenyl-2-butanone (Aromatic Ketone)

  • Structure : A ketone with a phenyl group on the fourth carbon.
  • Key Differences :
    • Reactivity : The ketone group is more electrophilic than the hydroxyl group, making it prone to nucleophilic attacks (e.g., Grignard reactions).
    • Applications : Used as a laboratory reagent, highlighting its utility in synthetic chemistry .

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (Aromatic Amine)

  • Structure : Shares the 3-fluoro-4-methylphenyl group but replaces the hydroxyl with an amine.
  • Key Differences :
    • Acidity/Basicity : The amine group (basic) contrasts with the hydroxyl group (acidic), altering solubility and ionic interactions.
    • Biological Activity : Amines often exhibit CNS activity; the target compound’s alcohol group may reduce blood-brain barrier permeability compared to this amine analog .

1-(3-Fluoro-4-methylphenyl)ethane-1-thiol (Thiol Analogs)

  • Structure : Replaces the hydroxyl group with a thiol (-SH).
  • Key Differences :
    • Odor and Stability : Thiols are typically volatile and malodorous, whereas alcohols like the target compound are less pungent.
    • Reactivity : Thiols are stronger nucleophiles but less stable due to oxidation susceptibility .

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The position of fluorine and methyl groups on the aromatic ring may enhance metabolic stability, while the hydroxyl group’s position influences biological target engagement.
  • Data Limitations: Direct studies on this compound are absent in the evidence; inferences rely on analogs. Further empirical research is needed to validate its physicochemical and biological properties.

This analysis synthesizes insights from diverse sources, emphasizing the compound’s unique features relative to its structural analogs. Future work should prioritize experimental characterization to confirm hypothesized applications.

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